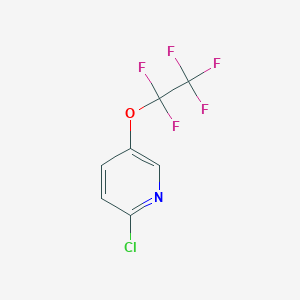

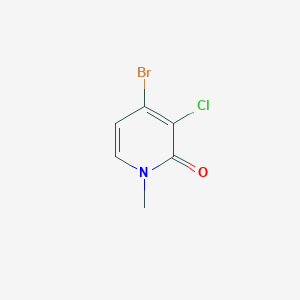

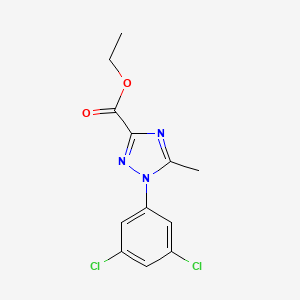

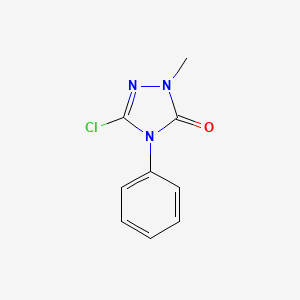

4-Bromo-3-chloro-1-methylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-Bromo-3-chloro-1-methylpyridin-2(1H)-one" is a halogenated pyridinone with potential relevance in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of halogenated compounds and their interactions, which can be extrapolated to understand the properties and reactivity of "this compound".

Synthesis Analysis

The synthesis of halogenated compounds, such as the ones described in the papers, often involves halogenation reactions where halogens are introduced into organic molecules. For instance, the production of mixed halogenated congeners of natural products by photolysis in the presence of bromine is discussed, which could be a relevant method for synthesizing compounds similar to "this compound" . Additionally, the synthesis of antipyrine derivatives through bromination and chlorination provides insights into the synthetic routes that could be employed for the compound .

Molecular Structure Analysis

The molecular structure of halogenated compounds is often characterized by X-ray crystallography, as seen in the structural analysis of various synthesized compounds . These analyses reveal the geometry, conformation, and intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for understanding the behavior of "this compound".

Chemical Reactions Analysis

The reactivity of halogenated compounds can be complex due to the presence of multiple halogens, which can participate in various chemical reactions. The papers describe reactions such as halogen exchange , interactions in antipyrine-like derivatives , and the synthesis of pentasubstituted pyridines , which provide a foundation for predicting the chemical behavior of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are influenced by their molecular structure and the nature of the halogen atoms present. For example, the thermal stability and phase transitions of a compound can be studied using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . The solubility, crystallinity, and melting points are also important physical properties that can be determined experimentally . The presence of halogens can also affect the electronic properties, as seen in the DFT calculations and reactivity insights provided for some compounds .

Aplicaciones Científicas De Investigación

Environmental Impacts and Toxicological Effects

- Toxicity and Environmental Concerns : Studies on brominated and chlorinated compounds, such as Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), highlight their occurrence as trace contaminants in brominated flame retardants and their production during combustion processes. These compounds, similar in effects to their chlorinated analogs (PCDDs and PCDFs), demonstrate significant toxicological impacts, including hepatic and developmental toxicity, indicating a potential area of concern and study for compounds like 4-Bromo-3-chloro-1-methylpyridin-2(1H)-one (Mennear & Lee, 1994); (Birnbaum, Staskal, & Diliberto, 2003).

Chemical Synthesis and Application

- Synthesis Methods : Research into efficient synthesis methods for brominated and chlorinated compounds, such as 2-Fluoro-4-bromobiphenyl, provides insights into the challenges and solutions in producing such chemicals. This includes overcoming issues with costly reagents and ensuring safety in handling potentially hazardous materials, which may also apply to synthesizing and handling this compound (Qiu et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

4-bromo-3-chloro-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBWZJPDBZIYDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C(C1=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

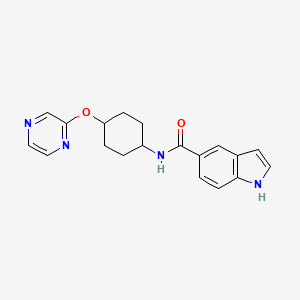

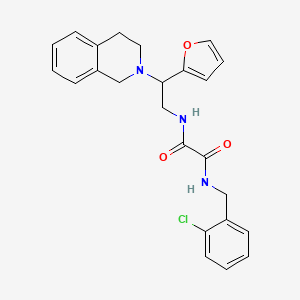

![N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2531436.png)

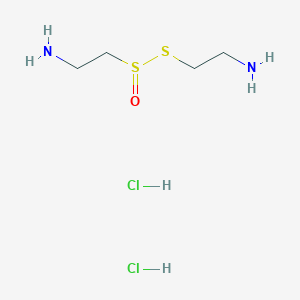

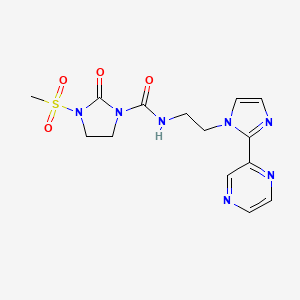

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2531442.png)

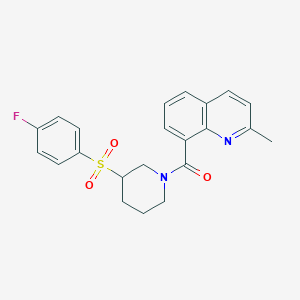

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2531445.png)